molecular formula C9H11BrN2O B1660574 Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide CAS No. 79134-02-4

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

Cat. No.: B1660574
CAS No.: 79134-02-4
M. Wt: 243.10
InChI Key: KMZVXZYMDNNKAJ-UHFFFAOYSA-N
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Description

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is a chemical compound that belongs to the pyridinium class This compound is characterized by the presence of a pyridinium ring substituted with a hydroxyimino group at the 2-position and an allyl group at the 1-position, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyimino and allyl groups. One common method involves the reaction of 2-formylpyridine with hydroxylamine to form the hydroxyimino derivative, followed by alkylation with allyl bromide to introduce the allyl group. The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as chloride, iodide, or other anions can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various pyridinium salts depending on the nucleophile used.

Scientific Research Applications

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The allyl group may also play a role in the compound’s biological activity by interacting with hydrophobic regions of target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 2-((hydroxyimino)methyl)-1-methyl-, bromide: Similar structure but with a methyl group instead of an allyl group.

    Pyridinium, 2-((hydroxyimino)methyl)-1-ethyl-, bromide: Similar structure but with an ethyl group instead of an allyl group.

    Pyridinium, 2-((hydroxyimino)methyl)-1-propyl-, bromide: Similar structure but with a propyl group instead of an allyl group.

Uniqueness

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is unique due to the presence of the allyl group, which can confer different chemical and biological properties compared to its analogs with other alkyl groups. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, which may not be possible with other alkyl groups.

Properties

IUPAC Name

(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.BrH/c1-2-6-11-7-4-3-5-9(11)8-10-12;/h2-5,7-8H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVXZYMDNNKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=CC=C1C=NO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[N+]1=CC=CC=C1/C=N/O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694271
Record name Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79134-02-4
Record name Alloximum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079134024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOXIMUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAM8F7RBGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

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